2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold of significant pharmacological interest due to its structural versatility and bioactivity. The molecule features:
- Position 2: 4-Methoxyphenyl group (electron-donating, enhances solubility via methoxy group)
- Positions 3 and 5: Methyl substituents (improve metabolic stability and lipophilicity)
Synthetic approaches often employ palladium-catalyzed cross-coupling or microwave-assisted reactions, as described in and .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14-9-11-24(12-10-14)19-13-15(2)22-21-16(3)20(23-25(19)21)17-5-7-18(26-4)8-6-17/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYUBUCRPGEKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyrazole Synthesis
The synthesis begins with the preparation of 3-amino-1-(4-methoxyphenyl)-5-methylpyrazole , which serves as the 1,3-bisnucleophile. This compound is synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or α,β-unsaturated ketones. For example, reacting 4-methoxyphenylhydrazine with acetylacetone under acidic conditions yields the aminopyrazole precursor.
Cyclocondensation with β-Diketones
The aminopyrazole reacts with acetylacetone (2,4-pentanedione) in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide) to form the pyrazolo[1,5-a]pyrimidine core. This step introduces methyl groups at positions 5 and 7 of the pyrimidine ring (Scheme 1).
Reaction Conditions
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Solvent: Ethanol or toluene
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Temperature: 80–120°C (reflux)
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Yield: 70–85%
Key Mechanistic Insight
The β-diketone’s carbonyl groups undergo nucleophilic attack by the aminopyrazole’s amino and adjacent nitrogen, followed by cyclodehydration to form the fused pyrimidine ring.
Chlorination at Position 7
Hydroxyl-to-Chlorine Conversion
The 7-hydroxyl group in the intermediate 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol is replaced with chlorine using phosphorus oxychloride (POCl₃) under catalytic pyridine. This step ensures a reactive leaving group for subsequent substitution.
Optimized Protocol
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Reagents: POCl₃ (5 eq), pyridine (0.1 eq)
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Temperature: 100°C (reflux)
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Time: 6–8 hours
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Yield: 90–95%
Critical Note
Excess POCl₃ drives the reaction to completion, while pyridine neutralizes HCl byproducts, preventing decomposition.
Nucleophilic Substitution with 4-Methylpiperidine
Displacement of Chlorine
The 7-chloro intermediate undergoes nucleophilic substitution with 4-methylpiperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) acts as a base to deprotonate the piperidine and facilitate the SN2 mechanism.
Reaction Parameters
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Solvent: DCM or THF
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Temperature: 25–40°C
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Time: 12–24 hours
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Yield: 80–88%
Regioselectivity
The chlorine at position 7 exhibits higher reactivity due to electron-withdrawing effects from the adjacent pyrimidine nitrogen, ensuring selective substitution.
Introduction of the 3-Methyl Group
Functionalization via Alkylation
If the 3-methyl group is absent in the initial aminopyrazole, a post-cyclocondensation alkylation step is employed. Treating the core scaffold with methyl iodide (CH₃I) and a strong base (e.g., LDA) at −78°C introduces the methyl group at position 3.
Challenges
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Steric hindrance from the 4-methoxyphenyl group necessitates careful optimization of base and temperature.
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Competing reactions at other positions require chromatographic purification.
Structural Characterization and Validation
Spectroscopic Analysis
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¹H NMR : Distinct signals for the 4-methoxyphenyl (δ 7.2–7.4 ppm), piperidine (δ 2.5–3.1 ppm), and methyl groups (δ 2.1–2.3 ppm).
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LC-MS : Molecular ion peak at m/z 407.2 [M+H]⁺.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar fused-ring system and substituent orientations (Figure 1).
Comparative Analysis of Synthetic Routes
| Step | Method A (β-Diketone Route) | Method B (Multicomponent Reaction) |
|---|---|---|
| Starting Materials | Aminopyrazole + acetylacetone | Aldehyde + aminopyrazole + ylide |
| Reaction Time | 8–12 hours | 3–6 hours |
| Yield | 70–85% | 60–75% |
| Regioselectivity | High | Moderate |
Scalability and Industrial Relevance
The process is scalable to kilogram quantities with minor modifications:
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Continuous flow reactors for cyclocondensation.
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Automated chromatography for high-purity isolation.
Chemical Reactions Analysis
Core Formation
The pyrazolo[1,5-a]pyrimidine framework is commonly synthesized via cyclization reactions. While specific details for this compound are not explicitly provided in the patent literature, related derivatives in the class are often prepared using:
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Acidic or basic conditions to facilitate cyclization of appropriate precursors (e.g., pyrazole and pyrimidine fragments) .
Types of Reactions
The compound undergoes several reaction types, influenced by its functional groups and aromatic system:
Reagents and Conditions
The reaction conditions and reagents are tailored to the substituent and target reaction:
| Reaction | Reagents/Conditions | Purpose |
|---|---|---|
| Substitution | Halogenated solvents, palladium catalysts | Facilitate nucleophilic substitution |
| Coupling (Buchwald-Hartwig) | Pd(OAc)₂, ligands (e.g., Xantphos), base (e.g., t-BuONa) | Introduce amine-containing substituents |
| Oxidation | KMnO₄, acidic medium | Oxidize methoxy group to quinone |
| Reduction | LiAlH₄, anhydrous ether | Reduce carbonyl groups |
Major Reaction Products
The compound’s reactions yield derivatives with altered substituents or oxidation states:
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Substitution Products :
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Oxidation Products :
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Conversion of the methoxy group to hydroxyl or quinone derivatives.
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Reduction Products :
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Deoxygenation of carbonyl groups (if present in intermediates).
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Kinase Inhibition Mechanism
The compound’s 7-position substituent (4-methylpiperidinyl) plays a critical role in its biological activity. Related pyrazolo[1,5-a]pyrimidines with amine-containing substituents (e.g., morpholine, piperidine) exhibit kinase inhibition, particularly targeting:
This suggests that the compound’s reactivity at the 7-position enables selective binding to kinase active sites, modulating signaling pathways (e.g., ER stress, NF-κB inflammation) .
Stability and Degradation
The compound’s stability depends on:
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Substituent effects : Bulky groups (e.g., piperidinyl) may enhance stability.
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Reaction conditions : Sensitivity to strong acids/bases or oxidizing agents .
Research Findings
Studies on related derivatives highlight:
Scientific Research Applications
Biological Activities
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a variety of biological activities, including:
- Kinase Inhibition : Many compounds in this class are known to inhibit specific kinases involved in cancer progression. The unique substituents on 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine may enhance its binding affinity to kinase targets.
- Antitumor Activity : Similar compounds have demonstrated antitumor effects through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by modulating inflammatory pathways.
Synthetic Pathways
The synthesis of this compound can be achieved through several established methods:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazolo-pyrimidine core.
- Substitution Reactions : Introducing the methoxy and methylpiperidine groups through nucleophilic substitution or electrophilic aromatic substitution.
Case Study 1: Kinase Inhibition
A study examining the kinase inhibitory properties of similar pyrazolo[1,5-a]pyrimidines found that modifications at the 7-position significantly influenced their potency against specific cancer cell lines. The presence of the methylpiperidine group in this compound suggests enhanced selectivity for certain kinases over others.
Case Study 2: Anti-inflammatory Activity
In another investigation into anti-inflammatory agents, derivatives of pyrazolo[1,5-a]pyrimidines were tested for their ability to inhibit cytokine production in vitro. The results indicated that compounds with similar structures could effectively reduce pro-inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparison with related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Morpholine at position 7 | Antitumor activity |
| 2-Methylpyrazolo[1,5-a]pyrimidine | Methyl substitution at position 2 | Antiviral properties |
| 3-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 3 | Anti-inflammatory effects |
This table illustrates how variations in substituents can influence biological activities and pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
Key structural variations in pyrazolo[1,5-a]pyrimidine derivatives influence solubility, target binding, and bioactivity:
Key Observations :
- Position 2 : Electron-donating groups (e.g., 4-MeO in the target) improve solubility compared to electron-withdrawing substituents (e.g., 4-Cl in E16) .
- Position 7 : Bulky substituents like 4-methylpiperidinyl (target) or sulfonylphenyl (E15-22) enhance target specificity but may reduce solubility. Piperazinyl groups (E12) improve CNS penetration .
- Trifluoromethyl (E22) : Introduces strong electron-withdrawing effects, altering electronic distribution and optical behavior .
Biological Activity
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound's unique structural features, including a methoxy group and a piperidine moiety, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure is characterized by a fused pyrazole and pyrimidine ring system that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 302.37 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Kinase Inhibition : The compound has shown promising results in inhibiting specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, it may inhibit BRAF(V600E) and EGFR pathways, which are vital for tumor growth and survival .
- Receptor Binding : Studies suggest that the compound binds to specific receptors, altering their activity. This can lead to enhanced or reduced signaling through these pathways, impacting cellular functions such as proliferation and apoptosis .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Similar pyrazolo derivatives have demonstrated significant antitumor effects. For example, compounds within this class have been tested against various cancer cell lines and shown promising cytotoxicity .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways through kinase inhibition .
- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects, making it a candidate for further exploration in infectious disease treatment .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that pyrazolo derivatives exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer types .
Case Study 2: Kinase Inhibition
Research focusing on the inhibition of BRAF(V600E) demonstrated that related pyrazolo compounds could effectively block this pathway in vitro. This inhibition leads to reduced proliferation of tumor cells expressing this mutation .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- In vitro Studies : The compound has been shown to inhibit cell growth in various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Binding assays reveal strong interactions with target kinases and receptors, providing insights into its mechanism of action.
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions between heterocyclic amines and carbonyl-containing precursors. For example, refluxing in polar aprotic solvents (e.g., pyridine) with catalysts like ammonium persulfate (APS) can yield intermediates . Optimization involves adjusting reaction time (5–6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents to improve yields (e.g., 46–70% yields observed in analogous syntheses) . Characterization via melting point analysis, FTIR, and NMR ensures structural fidelity .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm their molecular structure?
Structural confirmation relies on a combination of:
- Melting point analysis (e.g., 221–235°C for related compounds) to verify purity .
- Spectroscopic methods :
- 1H/13C NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- FTIR to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]+ in HRMS) .
Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine intermediates?
Key protocols include:
- Using gloves, lab coats, and fume hoods to avoid dermal exposure .
- Employing filtered pipette tips to prevent cross-contamination .
- Proper waste segregation for hazardous byproducts (e.g., chlorinated solvents) .
Advanced Research Questions
Q. How does the introduction of substituents (e.g., 4-methylpiperidin-1-yl) influence the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?
Substituents modulate bioactivity by altering electronic properties and binding affinity . For example:
- The 4-methylpiperidin-1-yl group enhances lipophilicity, improving membrane permeability .
- Trifluoromethyl groups increase metabolic stability and enzyme inhibition (e.g., kinase inhibitors) . Structure-activity relationship (SAR) studies using molecular docking and in vitro assays (e.g., IC50 determinations) are recommended to validate these effects .
Q. What advanced techniques are used to resolve crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?
Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths , angles , and packing arrangements . For example:
- A mean C–C bond length of 1.395 Å and an R factor of 0.055 were reported for a related compound .
- Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Contradictions arise from solvent effects or dynamic processes (e.g., tautomerism). Mitigation strategies include:
Q. What methodologies optimize the regioselectivity of N-alkylation in pyrazolo[1,5-a]pyrimidine systems?
Regioselectivity is controlled by:
- Base selection : Strong bases (e.g., NaH) favor N1-alkylation, while weak bases (e.g., K2CO3) promote N7-alkylation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective substitution .
- Leaving group reactivity : Tosylates or mesylates enhance reaction rates at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
